

Ac-YVAD-cmk as a tool to investigate gasdermin D (GSDMD) cleavage.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-YVAD-cmk

Cat. No.: B15606996

[Get Quote](#)

Ac-YVAD-cmk: A Tool for Investigating Gasdermin D Cleavage

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-cmk (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a potent, irreversible, and selective inhibitor of caspase-1.[1] Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response by processing pro-inflammatory cytokines like pro-interleukin-1 β (pro-IL-1 β) and pro-IL-18 into their active forms.[1][2] Furthermore, activated caspase-1 is responsible for the cleavage of Gasdermin D (GSDMD), a pivotal event that leads to a lytic form of programmed cell death known as pyroptosis.[1][2][3] The N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the plasma membrane, resulting in cytokine release and cell death.[2][4] These application notes provide a comprehensive overview of **Ac-YVAD-cmk** as a tool to investigate GSDMD cleavage, including its mechanism of action, protocols for its use in cell-based assays, and a summary of relevant quantitative data.

Introduction

The inflammasome, a multiprotein complex, acts as a cellular sensor for pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Activation of the inflammasome leads to the auto-catalytic activation of pro-caspase-1 into its active form, caspase-1.[5] Activated caspase-1 then cleaves GSDMD, separating its N-terminal pore-forming domain (GSDMD-NT) from its C-terminal repressor domain (GSDMD-CT).[6] The liberated GSDMD-NT translocates to the plasma membrane, where it forms pores, leading to pyroptosis.[2]

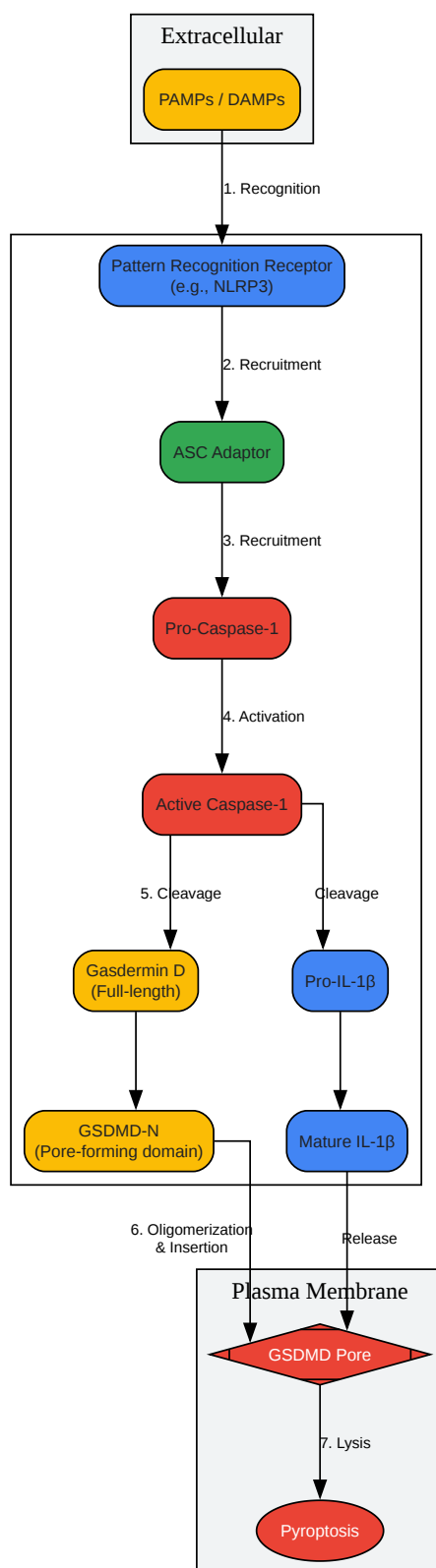
Ac-YVAD-cmk is a tetrapeptide inhibitor designed based on the preferred cleavage sequence of caspase-1.[1] Its chloromethylketone (cmk) group forms a covalent bond with the active site of caspase-1, leading to irreversible inhibition.[7] This property makes **Ac-YVAD-cmk** a valuable tool for studying the downstream effects of caspase-1 activation, particularly GSDMD-mediated pyroptosis. However, it is important to note that some studies suggest that **Ac-YVAD-cmk** may not completely inhibit GSDMD cleavage and pyroptosis under all conditions, indicating that residual caspase-1 activity might be sufficient to trigger these events.[8]

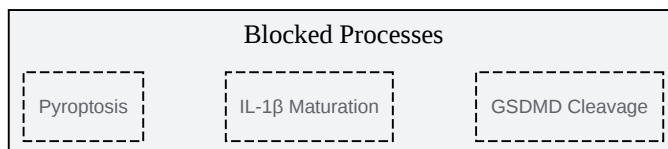
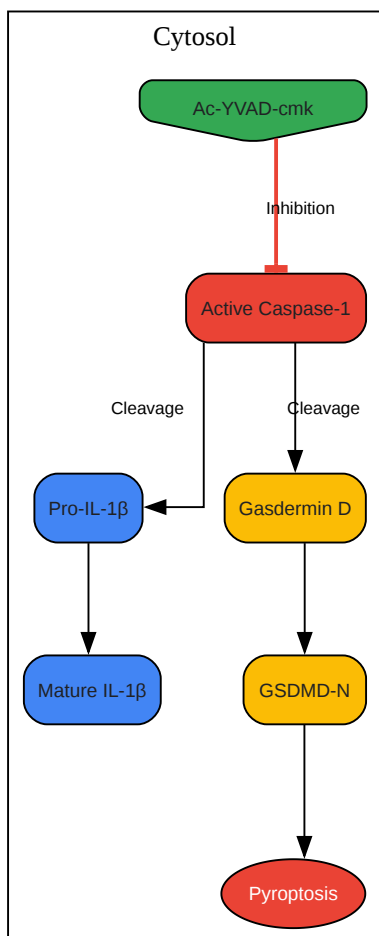
Mechanism of Action

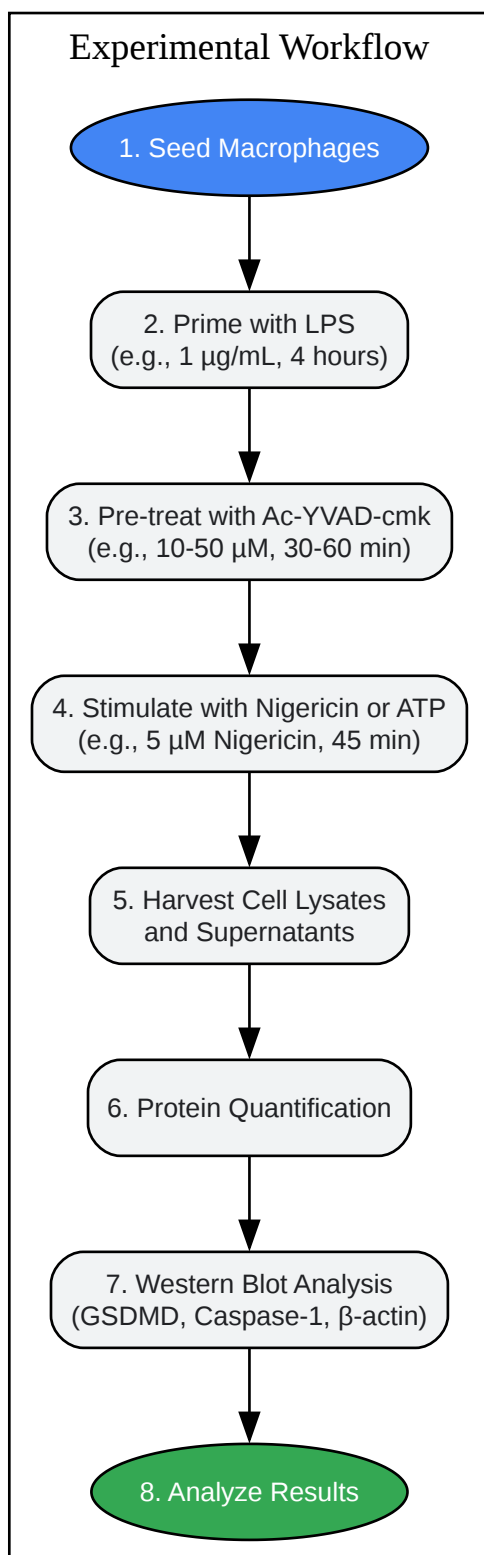
Ac-YVAD-cmk acts as a specific inhibitor of caspase-1. The peptide sequence YVAD mimics the caspase-1 cleavage site in pro-IL-1 β . [1] This allows the inhibitor to bind to the active site of caspase-1. The chloromethylketone moiety then irreversibly alkylates a cysteine residue in the catalytic site of the enzyme, rendering it inactive. By inhibiting caspase-1, **Ac-YVAD-cmk** blocks the proteolytic processing of GSDMD, thereby preventing the formation of the pore-forming N-terminal fragment and subsequent pyroptosis.[9] It also inhibits the maturation of IL-1 β and IL-18.[1]

Signaling Pathways

The following diagrams illustrate the canonical inflammasome pathway leading to GSDMD cleavage and the mechanism of inhibition by **Ac-YVAD-cmk**.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. invivogen.com [invivogen.com]
- 2. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active caspase-1 induces plasma membrane pores that precede pyroptotic lysis and are blocked by lanthanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-1 interdomain linker cleavage is required for pyroptosis | Life Science Alliance [life-science-alliance.org]
- 6. Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 8. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ac-YVAD-cmk as a tool to investigate gasdermin D (GSDMD) cleavage.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606996#ac-yvad-cmk-as-a-tool-to-investigate-gasdermin-d-gsdmd-cleavage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com